molecular formula C26H36D6O4 B1574302 Maxacalcitol-D6

Maxacalcitol-D6

Cat. No.: B1574302
M. Wt: 424.65
Attention: For research use only. Not for human or veterinary use.
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Description

Maxacalcitol-D6 is the deuterated form of Maxacalcitol (22-Oxacalcitriol), which is a non-calcemic vitamin D3 analog and VDR ligand of VDR-like receptors. IC50 value: Target: Maxacalcitol (22-Oxacalcitriol)suppresses parathyroid hormone (PTH) mRNA expression in vitro and in vivo. Maxacalcitol exhibits similar effects to calcitriol in osteoblast-like cells. Maxacalcitol(22-Oxacalcitriol) inhibits tumor growth of osteosarcoma in vitro in combination with all-trans retinoic acid. ,

Properties

Molecular Formula

C26H36D6O4

Molecular Weight

424.65

SMILES

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O

Synonyms

(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-7a-methyl-1-[(1S)-1-[4,4,4-trideuterio-3-hydroxy-3-(trideuteriomethyl)butoxy]ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation of Maxacalcitol D6

Maxacalcitol-D6 is the isotopically labeled form of Maxacalcitol (B1676222), also known as 22-Oxacalcitriol. nih.govoup.com The synthesis of vitamin D analogs like Maxacalcitol is a complex, multi-step process that typically involves the convergent synthesis of two key fragments: an A-ring synthon and a CD-ring/side-chain synthon. nih.govmdpi.com The coupling of these two fragments, often through a Wittig-Horner or Julia olefination reaction, forms the characteristic triene system of vitamin D. nih.govmdpi.comthieme-connect.comnih.gov

The defining feature of Maxacalcitol is the replacement of the carbon at position 22 in the side chain with an oxygen atom, classifying it as a 22-oxa analog. oup.com For this compound, the six deuterium (B1214612) atoms are incorporated into the terminal isopropyl group of the side chain. The synthesis is therefore designed to follow established routes for Maxacalcitol but utilizes a deuterated precursor at a critical step to introduce the isotopic label.

A plausible synthetic strategy for the deuterated side chain involves the use of hexadeuteroacetone (Acetone-d6) as the source of the deuterium atoms. The synthesis of the CD-ring/side-chain fragment would be modified to incorporate this labeled precursor. For instance, a Grignard-type reaction could be employed where a suitable organometallic reagent adds to Acetone-d6 (B32918), or a deuterated Grignard reagent derived from a deuterated starting material adds to an appropriate electrophile to form the deuterated 3-hydroxy-3-methylbutoxy moiety. ru.nlmdpi.com The synthesis of deuterated isopropyl alcohol from acetone-d6 is a known transformation, which can serve as a building block for the side chain.

This deuterated side-chain fragment is then coupled with the A-ring phosphine (B1218219) oxide synthon. Convergent synthetic approaches, such as the Wittig-Horner reaction, are commonly used for their efficiency in assembling the final vitamin D structure from complex A-ring and CD-ring/side chain precursors. nih.govmdpi.comacs.org The final steps of the synthesis would involve a photochemical isomerization to create the correct geometry of the conjugated triene system, followed by deprotection of the hydroxyl groups to yield the final this compound compound. epo.org

Characterization of Synthesized Maxacalcitol D6 for Research Purity

To be utilized in research, particularly as an internal standard in quantitative mass spectrometry, the synthesized Maxacalcitol-D6 must be rigorously characterized to confirm its chemical identity, isotopic enrichment, and purity. rsc.orgsymeres.com A combination of spectroscopic and chromatographic techniques is employed for this purpose.

The primary analytical methods include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). rsc.orgnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the successful incorporation of the six deuterium (B1214612) atoms. nih.govresearchgate.net It verifies the molecular weight of this compound, which is approximately 6 atomic mass units higher than its non-deuterated counterpart. The technique allows for the determination of isotopic purity by analyzing the relative abundance of the deuterated (D6) versus partially deuterated (D1-D5) and non-deuterated (D0) isotopologs. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for confirming the structural integrity of the synthesized molecule. rsc.org

²H NMR (Deuterium NMR): This analysis can be used to directly observe the incorporated deuterium atoms, confirming their position in the molecule.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the chemical purity of the final compound. scirp.orgresearchgate.netnih.gov The sample is passed through a column (commonly a reverse-phase C18 column) and the components are separated based on their affinity for the stationary phase. scirp.org By comparing the peak area of this compound to the areas of any impurity peaks, a precise purity value can be calculated. For research-grade compounds, purities are often expected to be above 98%.

The collective data from these analytical techniques provide a comprehensive profile of the synthesized this compound, ensuring it meets the high standards of identity and purity required for its use in research.

Interactive Data Table: Summary of Analytical Characterization

Analytical TechniquePurposeExpected/Reported Findings for this compound
Mass Spectrometry (MS) Confirms molecular weight and isotopic enrichment.Molecular ion peak corresponding to C₂₆H₃₆D₆O₄. Isotopic purity is determined by the relative abundance of the D6 isotopolog. nih.gov
¹H NMR Confirms structural integrity and site of deuteration.Absence of proton signals for the terminal (CD₃)₂ groups on the side chain. nih.gov
¹³C NMR Confirms carbon skeleton structure.Spectrum consistent with the Maxacalcitol (B1676222) framework. researchgate.net
HPLC Determines chemical purity.A major peak for the compound with minimal impurity peaks. Purity often exceeds 98%. scirp.orgresearchgate.net

Molecular and Cellular Mechanisms of Maxacalcitol: Insights from Preclinical Studies

Vitamin D Receptor (VDR) Binding and Activation Kinetics

The biological actions of maxacalcitol (B1676222), like other vitamin D analogs, are mediated through its binding to the VDR, a member of the nuclear hormone receptor superfamily that functions as a ligand-activated transcription factor. revistanefrologia.comnih.govgenecards.org The interaction between maxacalcitol and the VDR is a critical initiating step for its downstream effects.

Ligand-Receptor Interaction Studies with Maxacalcitol

Maxacalcitol is recognized as a VDR ligand. medchemexpress.commedchemexpress.comglpbio.com Upon binding, it induces conformational changes in the VDR, facilitating its heterodimerization with the retinoid X receptor (RXR). genecards.orgfrontiersin.org This VDR-RXR heterodimer then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. nih.govfrontiersin.org Studies have shown that maxacalcitol requires lower concentrations to recruit specific coactivators to the VDR/RXR/VDRE complex compared to some other vitamin D analogs. frontiersin.org This efficient recruitment of coactivators is a key aspect of its mechanism of action.

The interaction of ligands with the VDR is a complex process involving factors like hydrogen bonding and van der Waals forces to achieve a stable complex. openaccessjournals.comgoogleapis.com While specific kinetic data for Maxacalcitol-D6 is not extensively detailed in the provided results, the behavior of its non-deuterated form, maxacalcitol, provides a strong inferential basis. The binding of a ligand to the VDR is the foundational step that triggers a cascade of intracellular events. frontiersin.org

Comparative Analysis of VDR Affinity with Other Vitamin D Analogs

The affinity of vitamin D analogs for the VDR and the vitamin D binding protein (DBP) plays a significant role in their biological activity. frontiersin.org Maxacalcitol exhibits a significantly lower affinity for DBP, approximately 400 to 500 times less than that of calcitriol (B1668218), the natural active form of vitamin D3. frontiersin.orgrevistanefrologia.com This reduced DBP affinity leads to a shorter plasma half-life and more rapid clearance from circulation. frontiersin.orgrevistanefrologia.com

While some vitamin D analogs have a lower affinity for the VDR than calcitriol, this is not uniform across all tissues. revistanefrologia.com For instance, the affinity of paricalcitol (B1678470) for the VDR in the parathyroid glands is only moderately lower than that of calcitriol. revistanefrologia.com Maxacalcitol, along with paricalcitol, is considered a selective VDR activator (sVDRA). revistanefrologia.comrevistanefrologia.com The differential binding affinities to VDR and DBP among various analogs contribute to their distinct pharmacological profiles. frontiersin.org

Table 1: Comparative Binding Affinities of Selected Vitamin D Analogs

Compound VDR Affinity (Relative to Calcitriol) DBP Affinity (Relative to Calcitriol) Key Characteristics
Maxacalcitol Varies by tissue ~400-500x lower frontiersin.orgrevistanefrologia.com Selective VDR activator (sVDRA) revistanefrologia.comrevistanefrologia.com
Calcitriol High High Natural active form of vitamin D3 revistanefrologia.com
Paricalcitol Lower than calcitriol (tissue-dependent) revistanefrologia.com Not specified Selective VDR activator (sVDRA) revistanefrologia.comrevistanefrologia.com

| Eldecalcitol | Not specified | Higher than calcitriol frontiersin.org | Longer sustained plasma levels frontiersin.org |

This table is based on available preclinical data and is intended for comparative purposes. The exact values can vary between studies and experimental conditions.

Genomic and Non-Genomic Signaling Pathways

The activation of the VDR by maxacalcitol initiates both genomic and non-genomic signaling pathways, leading to a wide range of cellular responses. nih.gov

VDR-Mediated Gene Transcription Regulation

The primary mechanism of action for maxacalcitol is through the regulation of gene expression. nih.gov After binding to maxacalcitol and forming a heterodimer with RXR, the VDR complex binds to VDREs on target genes. frontiersin.orgqiagen.com This binding event recruits a complex of proteins, known as coactivators or corepressors, which then modify the rate of transcription of the target gene. nih.govnih.gov The VDR can regulate the expression of a large number of genes involved in various cellular processes, including cell proliferation, differentiation, and mineral metabolism. nih.govmedchemexpress.com

The process of VDR-mediated gene regulation is complex and tissue-specific, allowing for a diverse range of biological effects. nih.gov The specific set of genes regulated by the VDR in a particular cell type determines the ultimate physiological response to maxacalcitol. nih.gov

Investigation of Signal Transduction Cascades Modulated by Maxacalcitol

Beyond its direct effects on gene transcription, maxacalcitol can also modulate various intracellular signal transduction cascades. These non-genomic actions are typically more rapid than the genomic effects. kcl.ac.uk Steroid hormones, including vitamin D analogs, can influence signaling pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.govresearchgate.net

In preclinical studies, maxacalcitol has been shown to attenuate the progression of diabetic nephropathy by suppressing oxidative stress and ameliorating the Nrf2-Keap1 pathway. glpbio.com It has also been found to ameliorate tubulointerstitial fibrosis in obstructed kidneys by recruiting the PPM1A/VDR complex to pSmad3. Furthermore, maxacalcitol treatment in diabetic rat models was associated with decreased mRNA expression of the dihydronicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) p47 subunit in the heart, a component of the ROS-producing NADPH oxidase complex. nih.gov These findings indicate that maxacalcitol can influence key signaling pathways involved in oxidative stress and fibrosis.

Cellular Regulation in Preclinical Models (Non-Clinical Human Data)

Preclinical studies using various cell and animal models have demonstrated the ability of maxacalcitol to regulate cellular processes such as proliferation, differentiation, and apoptosis.

In pancreatic cancer cell lines, maxacalcitol has been shown to have an inhibitory effect on proliferation. researchgate.net In vitro analysis revealed that it can induce G1 phase cell cycle arrest. mdpi.com In vivo studies using a BxPC-3 pancreatic cancer cell xenograft model showed that maxacalcitol retarded tumor growth. mdpi.com

Maxacalcitol has also demonstrated protective effects in models of kidney disease. It has been shown to protect podocytes and ameliorate the nephrotic state in models of mesangial cell proliferative and extracellular matrix productive nephrosis. mdpi.com In diabetic rats, maxacalcitol reduced albuminuria and mesangial matrix enlargement. glpbio.com

Furthermore, in a rat model of type 2 diabetes, maxacalcitol treatment led to a decrease in heart volume, intracardiac oxidative stress, and cardiac and perivascular fibrosis. nih.gov It also reduced the urinary excretion of 8-hydroxydeoxyguanosine, a marker of oxidative DNA damage. nih.gov

Table 2: Summary of Preclinical Cellular Effects of Maxacalcitol

Cell/Tissue Type Preclinical Model Observed Effect Reference
Pancreatic Cancer Cells In vitro cell lines Inhibition of proliferation, G1 phase cell cycle arrest researchgate.netmdpi.com
Pancreatic Cancer Cells In vivo xenograft model Retarded tumor growth mdpi.com
Kidney (Podocytes, Mesangial Cells) Nephrosis models Podocyte protection, amelioration of nephrotic state mdpi.com
Kidney Diabetic rat model Reduced albuminuria and mesangial matrix enlargement glpbio.com

| Heart | Diabetic rat model | Decreased heart volume, oxidative stress, and fibrosis | nih.gov |

Antiproliferative Effects in Specific Cell Lines (e.g., Osteosarcoma, Mesangial Cells)

Maxacalcitol exerts significant antiproliferative effects across various cell types by modulating key regulators of the cell cycle. Its efficacy has been demonstrated in several preclinical models, although data on its direct effects on osteosarcoma cell lines are limited in the available literature. However, studies on other vitamin D analogs like calcitriol have shown antiproliferative effects in human osteosarcoma cells, which can be enhanced by other agents, pointing to the potential of the vitamin D receptor (VDR) pathway as a therapeutic target in this cancer. patsnap.comnih.gov

The antiproliferative action of Maxacalcitol is more clearly defined in other cell lines:

Pancreatic Cancer Cells: In vitro studies have shown that Maxacalcitol has a marked growth-inhibitory effect on certain human pancreatic cancer cell lines. tandfonline.com This effect is linked to an arrest of the cell cycle in the G1 phase. tandfonline.com Mechanistically, the antiproliferative effect appears to be mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors p21 and p27. tandfonline.com

Breast Cancer Cells: The compound has demonstrated antiproliferative activity in breast cancer cell lines, including both estrogen receptor (ER)-positive (MCF-7, BT-474) and ER-negative (MDA-MB-453) cells. nih.gov In ER-positive cells, the antiproliferative effects of vitamin D analogs like Maxacalcitol can be significantly enhanced when combined with an antiestrogen, suggesting a complex interplay between VDR and estrogen signaling pathways. nih.gov

Mesangial Cells: Maxacalcitol has been shown to exert an antiproliferative effect on glomerular mesangial cells. windows.net This is significant as the proliferation of these cells is a key pathological feature in several forms of kidney disease. nih.govnih.gov

Table 1: Summary of Preclinical Antiproliferative Findings for Maxacalcitol

Cell Line Type Key Findings Mechanism of Action Citations
Pancreatic Cancer Marked growth inhibition. G1 phase cell cycle arrest; Upregulation of p21 and p27. tandfonline.com
Breast Cancer Inhibition of proliferation in ER+ and ER- cells. VDR-mediated; Potentiated by antiestrogens in ER+ cells. nih.gov
Mesangial Cells Exerts an antiproliferative effect. VDR-mediated inhibition of proliferation. windows.net

Apoptosis Induction Mechanisms in Cellular Models

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. frontiersin.orgbioscientifica.com Preclinical studies have demonstrated that Maxacalcitol can induce apoptosis in specific cellular contexts, primarily through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways which converge on the activation of effector caspases. oncohemakey.com

In a notable preclinical model of advanced secondary hyperparathyroidism, the direct injection of Maxacalcitol into the parathyroid glands of uremic rats was shown to induce apoptosis in the hyperplastic parathyroid cells. oup.comnih.gov This pro-apoptotic effect contributes to the regression of the enlarged gland, a key therapeutic goal. oup.com The induction of apoptosis is a critical component of its action in reducing parathyroid hyperplasia. physiology.org Further research has also pointed to Maxacalcitol's ability to induce apoptosis in myocardial cells. jci.org

However, the role of Maxacalcitol in apoptosis can be complex. One study reported that while Maxacalcitol inhibited proliferation, its co-administration with Vitamin K2 actually suppressed apoptosis in certain cells. tandfonline.com This suggests that its effect on apoptosis may be context-dependent and influenced by other signaling molecules.

The general mechanism of apoptosis induction by vitamin D compounds can involve several pathways, including:

Upregulation of Pro-Apoptotic Proteins: Increasing the expression of proteins like PTEN, a tumor suppressor that inhibits anti-apoptotic signaling. tandfonline.com

Activation of Death Receptors: Increasing levels of proteins like Death Associated Protein-3 (DAP-3) and Fas-Associated Death Domain (FADD). tandfonline.com

Caspase Activation: Triggering the caspase cascade, including initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3). tandfonline.comoncohemakey.com

Differentiation-Modulating Effects in Preclinical Cell Cultures

Beyond inhibiting proliferation, Maxacalcitol actively promotes cellular differentiation, a process where cells mature to acquire specialized functions. This effect is a hallmark of vitamin D receptor ligands and is a key aspect of their non-calcemic actions. nih.gov The ability to induce differentiation is considered a potent anti-cancer mechanism, as it can revert malignant cells to a more normal, less proliferative state. frontiersin.orgbioscientifica.com

Preclinical evidence highlights Maxacalcitol's differentiation-modulating effects in various cell types:

Keratinocytes: In vitro models have shown that Maxacalcitol is highly effective at inducing the differentiation of keratinocytes, the primary cells of the epidermis. patsnap.com This activity underlies its therapeutic application in the skin condition psoriasis, which is characterized by hyperproliferation and incomplete differentiation of these cells. patsnap.com

Leukemia Cells: Vitamin D analogs have been found to be potent inducers of differentiation in human myeloid leukemia cell lines (e.g., HL-60). nih.gov This action suggests a potential role in hematological malignancies by promoting the maturation of cancerous precursor cells.

Pancreatic Cancer Cells: The growth-inhibitory effects of Maxacalcitol on pancreatic cancer cells are accompanied by the appearance of cell differentiation, indicating a shift away from a malignant phenotype. tandfonline.com

Other Cell Types: The prodifferentiative actions of Maxacalcitol have also been noted in chondrocytes (cartilage cells) and muscle cells in preclinical settings. jci.org

Distinctive Mechanistic Profile of Maxacalcitol (Non-Calcemic Actions)

A defining feature of Maxacalcitol is its potent biological activity with reduced calcemic side effects compared to calcitriol. oup.comnih.gov This separation of therapeutic actions from effects on calcium and phosphate homeostasis is crucial for its clinical utility and stems from its unique molecular interactions. nih.govresearchgate.net

The primary mechanisms for this distinctive profile include:

Affinity for Vitamin D Binding Protein (DBP): Maxacalcitol exhibits a significantly lower binding affinity for the vitamin D binding protein (DBP) in the circulation—reportedly 400 to 500 times less than calcitriol. revistanefrologia.com This reduced affinity leads to a shorter plasma half-life and more rapid clearance from the bloodstream. revistanefrologia.com Consequently, there is less systemic impact on calcium-regulating organs like the intestine and bone, thereby minimizing the risk of hypercalcemia. nih.gov

Selective VDR Activation: Despite its rapid clearance, Maxacalcitol effectively targets specific tissues and activates the Vitamin D Receptor (VDR) to mediate its antiproliferative, pro-apoptotic, and pro-differentiating effects. nih.govrevistanefrologia.com It is considered a selective VDR activator, capable of regulating gene expression in target cells, such as parathyroid cells and keratinocytes, without causing significant systemic calcium elevation. patsnap.comnih.govrevistanefrologia.com This selective action allows for the administration of effective doses for conditions like secondary hyperparathyroidism and psoriasis. patsnap.comnih.gov

Table 2: Mechanistic Comparison of Maxacalcitol and Calcitriol

Feature Maxacalcitol Calcitriol Implication
Binding to DBP Low Affinity High Affinity Faster clearance and shorter half-life for Maxacalcitol. revistanefrologia.com
Calcemic Activity Low High Reduced risk of hypercalcemia and hyperphosphatemia with Maxacalcitol. oup.comnih.gov
VDR Activation Selective Non-selective Potent therapeutic effects in target tissues with fewer systemic side effects. nih.govrevistanefrologia.com

Preclinical Pharmacological and Biological Investigations Utilizing Maxacalcitol D6

In Vitro Model Systems for Mechanistic Elucidation

The controlled environment of in vitro systems is essential for dissecting the molecular mechanisms of a compound. The use of Maxacalcitol-D6 as an analytical standard has facilitated the accurate quantification of Maxacalcitol (B1676222) in these models, ensuring reliable data on its cellular effects.

Studies using various cell culture models have demonstrated the effects of Maxacalcitol on cellular behavior, which are mediated by the Vitamin D Receptor (VDR). jst.go.jp In cultures of parathyroid cells isolated from cattle, Maxacalcitol was found to inhibit the secretion of parathyroid hormone (PTH), an effect comparable to that of Calcitriol (B1668218). formosalab.com The compound has also been shown to exert anti-proliferative effects on human keratinocytes, which are key cells in the epidermis, and to promote their differentiation.

In the context of oncology research, Maxacalcitol inhibited the proliferation of several pancreatic cancer cell lines. nii.ac.jp This growth inhibition was associated with cell differentiation and an arrest of the cell cycle in the G1 phase. nii.ac.jp Further investigations in human oral epithelial cell lines (Ca9-22, HSC-2, HSC-3, and HSC-4) revealed that Maxacalcitol significantly increases the expression of LL-37 mRNA, an antimicrobial peptide. clinisciences.commedchemexpress.com While these effects are dependent on the VDR, research suggests that the VDR content of a cell line alone does not determine the selectivity and potency of Maxacalcitol's effects, indicating that other cellular factors are also involved. nii.ac.jp

Reporter gene assays are a critical tool for quantifying the ability of a compound to activate a specific receptor and initiate gene transcription. indigobiosciences.com In these assays, cells are engineered to contain a reporter gene (such as luciferase) linked to a Vitamin D Response Element (VDRE), a specific DNA sequence that the VDR binds to. mdpi.comresearchgate.net Activation of the VDR by a ligand like Maxacalcitol leads to the production of the reporter protein, which can be easily measured.

Maxacalcitol has been shown to be a potent agonist of the VDR in several such assay systems. Studies using human Caco-2, Jurkat, and HaCaT cells expressing a VDRE-luciferase reporter vector demonstrated that Maxacalcitol effectively induces VDR-mediated transcriptional activity. clinisciences.commedchemexpress.cn Comparative studies have found that the transcriptional activation by Maxacalcitol is equivalent to, or in some cases greater than, that of Calcitriol, the body's natural active form of vitamin D. bioscientifica.com

Cell LineAssay TypeFindingReference
Human Caco-2 VDRE-Luciferase ReporterMaxacalcitol activates VDR with an EC50 of 144.5 nM. clinisciences.com
Human Jurkat VDRE-Luciferase ReporterMaxacalcitol activates VDR with an EC50 of 0.855 nM. medchemexpress.cn
TSA201 & HepG2 VDR Reporter AssayMaxacalcitol exhibits transcriptional activation equivalent to or greater than Calcitriol. bioscientifica.com

Table 1: In Vitro VDR Transactivation by Maxacalcitol in Reporter Gene Assays.

Cell Culture Models for Receptor Activity and Cellular Responses

In Vivo Animal Models for Pathophysiological Research (Non-Clinical Human Data)

Animal models are indispensable for understanding how a compound affects complex physiological and pathological processes within a whole organism. The ability to measure Maxacalcitol concentrations in plasma and tissues, enabled by the use of this compound as an internal standard, is vital for correlating dosage with biological outcomes in these non-clinical studies.

Maxacalcitol has demonstrated significant renoprotective effects in animal models of kidney disease. mdpi.com Podocytes, specialized cells in the glomerulus that are critical for kidney filtration, are a key target. Studies have confirmed that podocytes express the VDR, providing a direct mechanism for Maxacalcitol's action. oup.comresearchgate.net

In a rat model of nephrosis induced by puromycin (B1679871) aminonucleoside, a model characterized by podocyte injury without significant mesangial cell proliferation, daily administration of Maxacalcitol was shown to ameliorate the nephrotic state. oup.com This protective effect was evidenced by the preservation of podocyte structure, demonstrated through the reduced expression of desmin (a marker of podocyte injury) and the upregulation of essential podocyte proteins, nephrin (B609532) and podocin. oup.com These findings suggest that the vitamin D system is crucial for podocyte health and that its therapeutic activation by Maxacalcitol can prevent or treat podocyte injury. mdpi.comoup.com

Maxacalcitol has been extensively studied for its potent inhibitory effect on PTH secretion in animal models of secondary hyperparathyroidism, a common complication of chronic kidney disease. formosalab.com In rat models of chronic renal failure created by 5/6 nephrectomy, Maxacalcitol effectively suppressed PTH secretion at doses that did not produce hypercalcemia, a common side effect of other vitamin D analogs. formosalab.comoup.com

More targeted studies involving the direct injection of Maxacalcitol into the hyperplastic parathyroid glands of uremic rats showed a significant decrease in serum PTH levels. nih.gov This treatment also led to a desirable upregulation of both the VDR and the calcium-sensing receptor (CaSR) within the parathyroid tissue, which helps restore normal regulation of PTH. nih.govnih.gov Microautoradiography studies confirmed that this direct injection method delivers a high concentration of the drug to the nuclei of parathyroid cells, enhancing its therapeutic effect. nih.gov

Animal ModelInterventionKey FindingsReference
Uremic Rats (SHPT) Direct injection of Maxacalcitol into parathyroid glandSignificant decrease in serum intact-PTH. nih.gov
Uremic Rats (SHPT) Direct injection of Maxacalcitol into parathyroid glandUpregulation of VDR and CaSR expression in the gland. nih.govnih.gov
Uremic Rats (SHPT) Direct injection of Maxacalcitol into parathyroid glandInduction of apoptosis in parathyroid cells. nih.gov
5/6 Nephrectomized Rats Systemic administration of MaxacalcitolInhibition of PTH secretion without significant increase in serum calcium. formosalab.comoup.com

Table 2: Effects of Maxacalcitol in Animal Models of Secondary Hyperparathyroidism (SHPT).

The transition from acute kidney injury (AKI) to chronic kidney disease often involves processes of programmed cell death (apoptosis) and tissue scarring (fibrosis). mdpi.com Preclinical studies have investigated Maxacalcitol's potential to interrupt these processes.

In a rat model where AKI was induced by ischemia-reperfusion injury (IRI), treatment with Maxacalcitol demonstrated a clear renoprotective effect. nih.gov The therapy attenuated the deterioration in kidney function and reduced histological damage. nih.gov At the cellular level, Maxacalcitol significantly decreased both apoptosis and fibrosis within the kidney tissue. mdpi.comnih.gov The proposed mechanism for this protection involves the suppression of cell loss, partly by enhancing autophagy (a cellular recycling process) and reducing cell cycle arrest, thereby promoting cell survival and repair. nih.gov These findings highlight the therapeutic potential of Maxacalcitol in mitigating the severe consequences of ischemic AKI. nih.govfrontiersin.org

Investigation of Anti-inflammatory Effects in Preclinical Models

This compound is the deuterated form of Maxacalcitol, a synthetic analog of Vitamin D3. medchemexpress.comglpbio.commedchemexpress.com While direct preclinical studies investigating the anti-inflammatory effects of the deuterated compound, this compound, are not extensively detailed in published literature, the anti-inflammatory properties of its parent compound, Maxacalcitol (also known as 22-Oxacalcitriol), have been explored. medchemexpress.commdpi.com These investigations provide foundational knowledge applicable to understanding the potential therapeutic role of its deuterated analog.

The anti-inflammatory potential of Vitamin D and its analogs, like Maxacalcitol, is linked to their ability to modulate the immune system. mdpi.com Research indicates that these compounds can regulate the production of pro-inflammatory cytokines, which are key mediators in the inflammatory process. mdpi.com For instance, increased levels of cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) are hallmarks of inflammatory conditions. mdpi.com

Preclinical models have been instrumental in demonstrating these effects. Studies on the non-deuterated Maxacalcitol have shown protective effects in models of kidney disease, an organ system where inflammation plays a significant role in pathology. mdpi.com Maxacalcitol has been found to ameliorate nephrotic states and protect podocytes in models of mesangial cell proliferation and extracellular matrix production. mdpi.com Furthermore, the broader family of Vitamin D analogs has been shown to reduce proteinuria and albuminuria, regulate mesangial cell proliferation, and modulate inflammatory cytokines and oxidative stress in various preclinical settings. mdpi.com

The table below summarizes key findings from preclinical investigations into the anti-inflammatory mechanisms of the parent compound, Maxacalcitol.

Preclinical Model/SystemKey Research Finding for Maxacalcitol (Parent Compound)Associated Inflammatory Pathway/Marker
Mesangial Cell Proliferative Nephrosis ModelsDemonstrated protective effects on renal structure and function. mdpi.comMesangial Cell Proliferation, Extracellular Matrix (ECM) Production
General Kidney Disease ModelsAmeliorates the nephrotic state and offers podocyte protection. mdpi.comPodocyte integrity, Proteinuria
In Vitro Osteoblast-like CellsExhibits effects similar to calcitriol, a potent immune modulator. targetmol.comVitamin D Receptor (VDR) Signaling
Obstructed Kidney ModelsAmeliorates tubulointerstitial fibrosis by recruiting PPM1A/VDR complex to pSmad3. medchemexpress.comFibrosis, Smad3 Signaling

Isotopic Tracer Applications in Preclinical Pharmacodynamics

This compound is an isotope-labeled compound, specifically designed for use in research settings. medchemexpress.comglpbio.com The "D6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. glpbio.com This substitution is a critical tool in preclinical pharmacodynamic and pharmacokinetic studies. premierconsulting.com

The primary application of deuterated compounds like this compound is to serve as an internal standard or tracer in metabolic studies. premierconsulting.com Because deuterium has a greater atomic mass than hydrogen, a deuterated molecule can be distinguished from its non-deuterated (proteo) counterpart using mass spectrometry. premierconsulting.com This allows researchers to precisely track the absorption, distribution, metabolism, and excretion (ADME) of the drug without altering its fundamental biological activity.

A key principle underlying the use of deuteration is the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). premierconsulting.com This increased bond strength can make metabolic processes that involve the breaking of this bond, such as those mediated by cytochrome P450 (CYP) enzymes, occur more slowly. nih.gov By strategically placing deuterium atoms at sites of metabolism on a molecule, researchers can investigate metabolic pathways and potentially create drug candidates with improved pharmacokinetic profiles, such as a longer half-life. nih.govacs.org

In the context of this compound, its use as a tracer enables several key preclinical investigations:

Metabolite Identification: Researchers can administer the deuterated compound and analyze biological samples to identify metabolites, which will retain the deuterium label, distinguishing them from endogenous substances. premierconsulting.com

Pharmacokinetic Profiling: By measuring the ratio of the deuterated to non-deuterated compound over time, precise pharmacokinetic parameters can be determined. nih.gov

Target Engagement Studies: Recent technological advances, such as hydrogen-deuterium exchange (HDX) mass spectrometry, allow for the characterization of protein-ligand interactions. nih.gov While not specific to this compound in the available literature, this technique can be used with deuterated ligands to understand how they bind to their receptors, such as the Vitamin D Receptor (VDR), and influence gene expression. nih.gov

The table below outlines the principal applications of deuterated compounds like this compound in preclinical research.

ApplicationPrincipleResearch Utility
Metabolic Pathway AnalysisDeuterium label acts as a tag, allowing metabolites to be tracked and identified via mass spectrometry. premierconsulting.comElucidates how the parent compound is broken down in the body.
Pharmacokinetic (PK) BridgingUsed as an internal standard to quantify the non-deuterated drug in biological samples, enabling a "bridge" to existing data. premierconsulting.comFacilitates comparison of a new formulation or analog to an established drug.
Investigation of Kinetic Isotope EffectThe stronger C-D bond can slow metabolism at the site of deuteration. premierconsulting.comHelps in designing drugs with potentially longer half-lives and reduced metabolic clearance. nih.gov
Receptor-Ligand Interaction StudiesHydrogen-deuterium exchange (HDX) can reveal conformational changes in a receptor upon ligand binding. nih.govProvides insights into the molecular mechanism of action at the target receptor level.

Metabolic Characterization and Pathways Using Deuterated Maxacalcitol D6

Principles of Deuterium (B1214612) in Metabolic Fate Elucidation

The use of stable, non-radioactive isotopes like deuterium (²H) is a cornerstone of modern drug metabolism research. researchgate.net In a compound like Maxacalcitol-D6, one or more hydrogen atoms are replaced by deuterium. nih.gov This isotopic labeling renders the molecule chemically similar to its non-labeled counterpart but distinguishable by its higher mass. nih.gov This unique mass signature allows scientists to track the molecule and its subsequent metabolites through complex biological systems using sensitive analytical techniques like mass spectrometry. researchgate.netmedchemexpress.eu This strategy is fundamental in absorption, distribution, metabolism, and excretion (ADME) studies, providing clear insights into a drug's lifecycle within an organism. researchgate.netmedchemexpress.eu

Kinetic Isotope Effects and Metabolic Stability

When a carbon-hydrogen (C-H) bond is replaced with a carbon-deuterium (C-D) bond, the rate of a chemical reaction can be affected if that bond is broken in the rate-determining step. This phenomenon is known as the kinetic isotope effect (KIE). mdpi.comnih.gov The C-D bond has a lower zero-point energy and is stronger than a C-H bond, meaning more energy is required to break it. mdpi.com Consequently, reactions involving the cleavage of a C-D bond are typically slower. mdpi.comdirect-ms.org

This effect is particularly relevant in drug metabolism, which often involves the oxidation of C-H bonds by enzymes such as the cytochrome P450 (CYP) superfamily. mdpi.com By strategically placing deuterium atoms at metabolically vulnerable positions on a drug molecule, its rate of metabolism can be slowed. researchgate.net This can lead to increased metabolic stability, reduced clearance rates, and an extended half-life of the compound in the body. researchgate.net For vitamin D analogs like maxacalcitol (B1676222), deuteration of the side-chain is a strategy that may decrease its metabolism by inactivating hydroxylases. nih.gov

Tracing Metabolic Pathways Using D6 Labeling

The six deuterium atoms on this compound act as a stable isotopic tag, enabling researchers to trace its journey through various metabolic pathways. nih.govoup.com When a mixture of the deuterated (this compound) and non-deuterated (maxacalcitol) drug is administered, mass spectrometry can easily distinguish the drug and its metabolites from endogenous compounds. researchgate.net The deuterated compounds will appear in the mass spectrum at a higher mass-to-charge ratio (m/z) corresponding to the number of deuterium atoms retained. This allows for the unambiguous identification of drug-related material in complex biological matrices like plasma, urine, and feces, helping to piece together the complete metabolic puzzle. medchemexpress.eu

Enzymatic Biotransformation and Metabolite Identification (Non-Human)

In vitro studies using various non-human cell models, including osteosarcoma, hepatoma, and keratinocyte cell lines, have shown that maxacalcitol undergoes extensive biotransformation. nih.gov The process results in a range of metabolites formed through hydroxylation and side-chain truncation. nih.gov The identified metabolites are generally considered to be catabolites, as their biological activity is lower than that of the parent compound, maxacalcitol. nih.gov This suggests that these metabolic processes serve to inactivate the drug. medchemexpress.comnih.gov

Hepatic Metabolism and Cytochrome P450 Enzyme Involvement in Analog Processing

The metabolism of vitamin D and its analogs is heavily reliant on the cytochrome P450 (CYP) family of enzymes, which are primarily located in the liver and other tissues. nih.gov Key metabolic reactions such as 25-hydroxylation, 1α-hydroxylation, and 24-hydroxylation are all carried out by specific CYP enzymes. nih.gov

Enzyme FamilySpecific EnzymeRole in Vitamin D MetabolismLocation
Cytochrome P450 CYP2R1Primary 25-hydroxylaseEndoplasmic Reticulum
CYP27A1Mitochondrial 25-hydroxylaseMitochondria
CYP27B1Key 1α-hydroxylase (activation)Mitochondria
CYP24A1Key 24-hydroxylase (catabolism)Mitochondria
CYP3A4Catabolism of vitamin D analogsEndoplasmic Reticulum

This table summarizes the key Cytochrome P450 enzymes involved in the metabolism of vitamin D and its analogs. nih.govcapes.gov.brmdpi.com

While the liver is the main site of 25-hydroxylation, other enzymes play critical roles in activation and catabolism. nih.gov CYP24A1 is a key enzyme in the degradation pathway of vitamin D analogs. nih.gov Furthermore, CYP3A4 is known to metabolize a significant percentage of clinical drugs and is also involved in the catabolism of vitamin D analogs. nih.govmdpi.com Studies comparing the metabolic stability of maxacalcitol to another analog, calcipotriol, in rat and human hepatocytes found that maxacalcitol has a significantly lower clearance, indicating greater metabolic stability. orpdl.org

Detection and Identification of Maxacalcitol Metabolites via Deuterated Tagging

The use of this compound is instrumental in the detection and structural elucidation of its metabolites. Analytical techniques, particularly high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), are employed for this purpose. pharmaron.comkyoto-u.ac.jp

In a typical experiment, the mass spectrometer is programmed to search for the parent drug and its potential metabolites. The unique isotopic signature of this compound—a mass increase of six daltons over the unlabeled compound—creates a distinct pattern. Metabolites retaining all six deuterium atoms will exhibit this same mass shift, while those that have undergone metabolic reactions at the site of deuteration may show a smaller mass shift. This allows for the confident identification of drug-related peaks in a complex chromatogram, distinguishing them from background noise and endogenous molecules. sciex.com Analysis of the fragmentation patterns of these ions in the mass spectrometer helps to pinpoint the exact site of metabolic modification and confirm the structure of the metabolite. pharmaron.com

In vitro studies on the parent compound, maxacalcitol, have successfully identified several key metabolites.

Metabolite NameMetabolic PathwayReference
24-hydroxylated maxacalcitolHydroxylation nih.gov
26-hydroxylated maxacalcitolHydroxylation nih.gov
Hexanor-1α,20-dihydroxyvitamin D3Side-chain truncation nih.gov
Hexanor-20-oxo-1α-hydroxyvitamin D3Side-chain truncation nih.gov
17-hydroxylated maxacalcitolHydroxylation jst.go.jp
3-epi-maxacalcitolC-3 Epimerization medchemexpress.com
25-dehydroxy-25-ene-22-oxa-1α(OH)D3C-25 Dehydration medchemexpress.com
25-dehydroxy-24-ene-22-oxa-1α(OH)D3C-25 Dehydration medchemexpress.com

This table lists the major metabolites of maxacalcitol identified in non-human in vitro and in vivo studies.

Excretion Pathways of Maxacalcitol and its Deuterated Metabolites

Following metabolism, the resulting water-soluble metabolites must be excreted from the body. For vitamin D analogs, the primary route of excretion is through the biliary system into the feces. physiology.orgresearchgate.netorpdl.org Research suggests that the main biliary excretory form of maxacalcitol is a glucuronide ester of a truncated 20-alcohol metabolite. nih.gov Another key catabolic product in the vitamin D pathway, calcitroic acid, is also known to be excreted via the bile. mdpi.com It is expected that the deuterated metabolites of this compound would follow these same excretion pathways. The kidneys also play a role, filtering blood and reabsorbing essential substances, while waste products, including some drug metabolites, are ultimately excreted in the urine. mdpi.comnih.gov

Advanced Analytical Methodologies and Research Applications of Maxacalcitol D6

Liquid Chromatography-Mass Spectrometry (LC-MS) for Maxacalcitol (B1676222) Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recognized as the gold standard for the measurement of vitamin D metabolites due to its high sensitivity, specificity, and capacity for multiplexing. tandfonline.comamegroups.orgnih.gov In the context of Maxacalcitol analysis, LC-MS/MS provides a robust platform for its detection and quantification in various biological matrices.

In quantitative LC-MS/MS analysis, an internal standard (IS) is essential for achieving accuracy and precision. cerilliant.com Maxacalcitol-D6 is an ideal internal standard for the quantification of its non-deuterated counterpart, Maxacalcitol. Stable isotope-labeled (SIL) internal standards like this compound are considered the benchmark because they share nearly identical physicochemical properties, chromatographic retention times, and ionization efficiencies with the analyte of interest. cerilliant.comvulcanchem.com

The key advantage of using this compound is its ability to compensate for variations that can occur during sample processing and analysis. vulcanchem.com These variations may include:

Matrix Effects : Co-eluting endogenous components in a biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. vulcanchem.comnih.gov Since this compound is affected by these matrix effects in the same way as the unlabeled Maxacalcitol, the ratio of their signals remains constant, correcting for this interference. vulcanchem.com

Extraction Efficiency : Losses during sample preparation steps, such as liquid-liquid extraction or solid-phase extraction (SPE), are accounted for because the IS is lost at the same rate as the analyte. vulcanchem.com

Instrumental Variability : Minor fluctuations in injection volume or mass spectrometer sensitivity are normalized by the consistent signal ratio between the analyte and the IS. cerilliant.com

The mass difference between Maxacalcitol and this compound (typically 6 Daltons) allows the mass spectrometer to differentiate between the two compounds, while their chemical similarities ensure they behave almost identically during the analytical process. medchemexpress.com This co-eluting, yet mass-distinguishable, property is the foundation for highly accurate quantification via isotope dilution mass spectrometry.

Developing a high-precision LC-MS/MS method for quantifying Maxacalcitol in non-human biological matrices, such as rat plasma or liver microsomes, involves several critical steps. nih.govresearchgate.netmdpi.com These methods are crucial for preclinical research, including toxicokinetic and pharmacodynamic studies. researchgate.netnih.gov

The typical workflow for method development includes:

Sample Preparation : This is a crucial stage for removing proteins and other interfering substances from the matrix. tandfonline.com Common techniques include protein precipitation with acetonitrile, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to concentrate the analyte and remove salts and phospholipids. researchgate.netchem-agilent.com

Chromatographic Separation : A reversed-phase liquid chromatography (LC) column, such as a C18, is typically used to separate Maxacalcitol from other metabolites and matrix components. researchgate.netresearchgate.net Gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution with additives like formic acid or ammonium (B1175870) acetate (B1210297) is employed to achieve optimal separation and peak shape. researchgate.netdeepdyve.com

Mass Spectrometric Detection : Electrospray ionization (ESI) in positive ion mode is commonly used for vitamin D analogs. researchgate.netbham.ac.uk Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. bham.ac.ukejournal.by Specific precursor-to-product ion transitions are selected for both Maxacalcitol and the this compound internal standard to ensure maximum specificity and sensitivity. ejournal.by

Below is a table summarizing typical parameters for an LC-MS/MS method for Maxacalcitol analysis.

ParameterTypical Condition/Value
Sample Preparation Protein Precipitation followed by Solid-Phase Extraction (SPE)
LC Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard This compound

Quantitative Analysis using this compound as an Internal Standard

Application in Metabolomics Research

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. Stable isotope-labeled standards like this compound are powerful tools in this field, enabling greater accuracy in both targeted and untargeted metabolic studies. eurachem.orgmdpi.com

This compound plays a vital role in the accurate profiling of the vitamin D metabolome. While it is an analog and not an endogenous compound itself, its use as an internal standard is critical for the precise quantification of structurally similar endogenous vitamin D metabolites. uco.es The vitamin D metabolic pathway is complex, involving numerous hydroxylation steps that produce active hormones and catabolites, such as 25-hydroxyvitamin D3 and 1α,25-dihydroxyvitamin D3. physiology.org

Accurate measurement of these metabolites is essential for understanding the metabolic status in various physiological and pathological states. uco.es The use of a deuterated standard like this compound, or more commonly, deuterated versions of the specific endogenous metabolites (e.g., 25(OH)D3-d6), helps to create a reliable quantitative framework. uco.es This allows researchers to build accurate metabolic maps and identify subtle changes in metabolite concentrations in response to external stimuli or in disease models. nih.gov

One of the most powerful applications of this compound is in pharmacokinetic (PK) and biotransformation studies in experimental, non-human systems. mdpi.commdpi.com When a mixture of Maxacalcitol and this compound is administered, or when this compound is used to trace the fate of the administered drug, LC-MS can distinguish the labeled compound and its metabolites from their unlabeled, endogenous counterparts. mdpi.com

This approach allows researchers to:

Determine Bioavailability : Accurately measure the concentration of the administered drug in circulation over time. mdpi.comnih.gov

Trace Metabolic Pathways : Identify and quantify the metabolites formed from the administered Maxacalcitol. The deuterium (B1214612) label is retained in the metabolites, allowing them to be distinguished from the endogenous metabolic background.

Characterize Clearance : Understand how the drug is metabolized and eliminated from the body. Studies in rat liver microsomes, for example, can reveal the specific enzymes responsible for its breakdown. nih.govmdpi.com

The table below outlines a conceptual design for a pharmacokinetic study in a rat model using this compound.

Study PhaseActionPurpose
Dosing Administer a defined dose of Maxacalcitol to a cohort of rats.Initiate the pharmacokinetic process.
Sampling Collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).To capture the absorption, distribution, and elimination phases.
Sample Processing Spike plasma samples with a known concentration of this compound (Internal Standard). Perform protein precipitation and SPE.To prepare samples for analysis and enable accurate quantification.
LC-MS/MS Analysis Quantify the concentration of Maxacalcitol at each time point by comparing its peak area to that of this compound.To generate a plasma concentration-time curve.
Data Analysis Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).To characterize the drug's behavior in the experimental system.

Profiling Endogenous Vitamin D Metabolites

Spectroscopic Techniques for Structural Elucidation of Metabolites (e.g., NMR, IR with Deuterium Shift)

While LC-MS/MS is excellent for quantification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for the definitive structural elucidation of novel metabolites. researchgate.netacs.org

In the context of Maxacalcitol biotransformation, if a new metabolite is isolated, NMR spectroscopy is the most powerful tool for determining its exact chemical structure. The presence of deuterium atoms from a this compound precursor provides a distinct advantage. In ¹H NMR (Proton NMR), the signals corresponding to the positions where deuterium atoms have replaced protons will be absent. nih.gov In ²H NMR (Deuterium NMR), signals will appear at chemical shifts corresponding to the deuterated positions. This isotopic labeling helps to pinpoint the sites of metabolism. For example, if a hydroxylation event occurs adjacent to a deuterated carbon, the splitting patterns of nearby protons in the ¹H NMR spectrum would be altered in a predictable way, aiding in the assignment of the new hydroxyl group's location.

¹³C NMR can also be used, as the deuterium atoms can cause small shifts (isotope shifts) in the resonance of the attached carbon and adjacent carbons, further confirming the location of the label. researchgate.net While IR spectroscopy can identify the presence of functional groups (like hydroxyl or carbonyl groups) that may have been added during metabolism, it is generally less powerful than NMR for determining the precise location of these modifications on the complex steroidal backbone of a vitamin D analog. acs.org The combination of high-resolution mass spectrometry (for accurate mass and elemental formula) and multi-dimensional NMR of a deuterated metabolite provides the most definitive evidence for its structure. physiology.org

Future Research Directions and Translational Potential of Maxacalcitol D6 As a Probe

Elucidating Novel Molecular Targets and Pathways

The primary mechanism of action for vitamin D analogs like Maxacalcitol (B1676222) is through the vitamin D receptor (VDR), a ligand-dependent transcription factor that regulates a multitude of cellular processes including cell proliferation, differentiation, and immunomodulation. wisconsin.edugenecards.org While the VDR is a well-established target, there is growing evidence suggesting that some effects of vitamin D compounds may occur through alternative signaling pathways. nih.gov

Maxacalcitol-D6 can be instrumental in identifying these novel molecular targets. By using deuterated Maxacalcitol in metabolic studies, researchers can trace its journey through cells and tissues, identifying new binding partners and downstream signaling cascades. ontosight.aisussex-research.com Techniques like affinity chromatography coupled with mass spectrometry can be employed, using this compound as bait to pull down interacting proteins. This approach could uncover previously unknown receptors or enzymatic pathways modulated by vitamin D analogs, expanding our understanding of their pleiotropic effects.

Recent research has highlighted the complexity of VDR-mediated gene regulation, involving numerous co-regulatory proteins and interactions at various genomic locations. nih.gov The use of this compound in such studies can help to dissect these complex interactions with greater precision.

Advanced Structural-Activity Relationship Studies with Deuterated Analogs

The development of synthetic vitamin D analogs has been a focus for decades, aiming to create compounds with specific therapeutic effects while minimizing side effects like hypercalcemia. acs.orgnih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how chemical modifications influence biological activity. researchgate.netnih.gov

Deuteration, the replacement of hydrogen with its stable isotope deuterium (B1214612), can subtly alter a molecule's properties due to the stronger carbon-deuterium bond. researchgate.netmdpi.com This "kinetic isotope effect" can influence the rate of metabolic breakdown, potentially leading to a longer duration of action. mdpi.com By strategically placing deuterium atoms on different positions of the Maxacalcitol molecule, researchers can create a library of deuterated analogs.

Comparing the biological activities of these analogs with that of the non-deuterated parent compound can provide invaluable data for SAR studies. This approach can help to:

Identify metabolic hotspots on the molecule.

Understand how metabolism influences receptor binding and activation.

Design new analogs with improved stability and desired activity profiles.

Computational molecular modeling can further complement these studies by predicting how different deuteration patterns affect the interaction with the VDR ligand-binding domain. nih.gov

Development of Maxacalcitol-Derived Probes for Specific Receptor Subtypes

The vitamin D receptor is part of the nuclear receptor superfamily, which includes receptors for various steroid hormones, thyroid hormone, and retinoids. genecards.org While Maxacalcitol is a known VDR ligand, the possibility of it interacting with other receptor subtypes, or even different conformations of the VDR, remains an area of active investigation.

This compound can serve as a scaffold for the development of more specific probes. By attaching fluorescent tags or other reporter molecules to the deuterated analog, researchers can create tools to visualize and track receptor interactions in real-time within living cells. wisconsin.eduresearchgate.netnih.gov This would allow for a more dynamic and nuanced understanding of ligand-receptor interactions.

The development of such probes could help to:

Differentiate between binding to nuclear versus membrane-bound VDRs. wisconsin.edu

Investigate potential "off-target" effects by observing interactions with other nuclear receptors.

Develop high-throughput screening assays to identify new ligands that target specific VDR subtypes or conformations. wisconsin.edu

Integration of Deuterated Analogs in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within a biological system as a whole. nih.gov Multi-omics approaches, which involve the simultaneous analysis of the genome, transcriptome, proteome, and metabolome, are powerful tools in this field. Deuterated compounds like this compound are well-suited for integration into these large-scale studies. ontosight.aithalesnano.comresearchgate.net

In a systems biology context, this compound can be used to perturb the vitamin D signaling network. By treating cells or model organisms with the deuterated analog, researchers can then use multi-omics techniques to observe the global changes in gene expression, protein levels, and metabolite profiles. The deuterium label allows for the precise tracking of the probe and its metabolites, providing a clear link between the initial stimulus and the observed systemic response. sussex-research.com

This approach can help to:

Construct comprehensive models of the vitamin D signaling pathway.

Identify novel biomarkers associated with vitamin D activity.

Understand how the vitamin D system interacts with other signaling networks in health and disease.

Contribution to the Understanding of Vitamin D System Homeostasis Beyond Clinical Contexts

Vitamin D homeostasis is a tightly regulated process involving synthesis, metabolism, and receptor-mediated signaling. nih.govmdpi.comwjgnet.com While much of the research has been driven by clinical questions related to bone health and disease, there is a growing interest in the fundamental biology of the vitamin D system. nih.govnih.govoup.com

This compound provides a unique tool to study the intricacies of vitamin D homeostasis in a non-clinical research setting. Its altered metabolic stability due to deuteration can be exploited to probe the feedback mechanisms that control the levels of active vitamin D metabolites. mdpi.com For instance, researchers can investigate how the persistence of a VDR agonist affects the expression of key metabolic enzymes like CYP24A1, which is responsible for the degradation of active vitamin D. mdpi.comnih.gov

Studies using this compound can help to elucidate:

The dynamics of VDR upregulation and downregulation in response to prolonged ligand binding.

The fundamental principles of nuclear receptor signaling and feedback regulation.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing Maxacalcitol-D6 purity and stability in experimental settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 265 nm) and mass spectrometry (MS) are standard for purity assessment. Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) with periodic sampling. Ensure calibration against certified reference materials (CRMs) and validate results using ICH Q2(R1) guidelines .

Q. How can researchers address variability in this compound solubility during in vitro assays?

  • Methodological Answer : Pre-saturate solvents (e.g., DMSO or ethanol) under controlled temperature (25°C ± 0.5°C) and use sonication for 30 minutes to ensure homogeneity. Validate solubility via nephelometry and cross-check with partition coefficient (log P) predictions using software like ChemAxon .

Q. What are the critical parameters for synthesizing this compound isotopologues with high deuterium incorporation?

  • Methodological Answer : Optimize reaction conditions (e.g., pH 7–8, 50°C) for deuterium exchange using deuterated solvents (D₂O or DMSO-d₆). Confirm isotopic purity (>98%) via ¹H-NMR and LC-MS, and validate using isotopic abundance calculations per USP <731> .

Advanced Research Questions

Q. How should researchers design dose-response studies to resolve contradictions in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer : Employ a crossover design with stratified randomization to control inter-subject variability. Use nonlinear mixed-effects modeling (NONMEM) to analyze sparse PK data and integrate Bayesian priors from preclinical studies. Address outliers via sensitivity analysis and mechanistic PK-PD modeling .

Q. What strategies mitigate spectral interference when quantifying this compound in complex biological matrices (e.g., plasma)?

  • Methodological Answer : Implement solid-phase extraction (SPE) with C18 cartridges and derivatize samples using pentafluorophenyl isocyanate to enhance MS sensitivity. Validate matrix effects via post-column infusion and use stable isotope-labeled internal standards (SIL-IS) for correction .

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound in osteoporosis models?

  • Methodological Answer : Conduct transcriptomic profiling (RNA-seq) of osteoblast cultures treated with this compound to identify off-target pathways. In parallel, use micro-CT imaging to quantify trabecular bone density in rodent models. Apply systems pharmacology modeling to bridge in vitro-in vivo extrapolation (IVIVE) .

Q. What statistical frameworks are optimal for analyzing time-dependent degradation products of this compound under oxidative stress?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to LC-HRMS datasets. Use kinetic modeling (e.g., Arrhenius equations) to predict degradation rates and identify significant degradants via hypothesis testing (p < 0.05, Bonferroni-corrected) .

Methodological Guidelines

  • Data Validation : Cross-reference findings with primary literature (e.g., Journal of Steroid Biochemistry) and avoid overreliance on secondary summaries. Use tools like SciFinder to verify spectral data .
  • Reproducibility : Document experimental protocols in Supplementary Information, including raw data files (e.g., .RAW, .CDX) and instrument calibration logs .
  • Contradiction Analysis : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to isolate variables in conflicting studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.